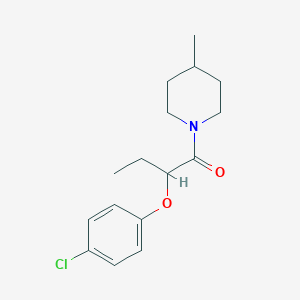![molecular formula C17H15F2NO2 B5453782 (E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE](/img/structure/B5453782.png)
(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propenone backbone with a difluoromethoxy group attached to an aniline ring and a methylphenyl group. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The starting material, 4-(difluoromethoxy)aniline, is prepared through the reaction of 4-nitroaniline with difluoromethoxybenzene under specific conditions.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the this compound compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反応の分析
Types of Reactions
(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction pathways are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substituents.
2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.
Fluoranthene: A polycyclic aromatic hydrocarbon used in the synthesis of organometallic complexes.
Uniqueness
(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to its difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(E)-3-[4-(difluoromethoxy)anilino]-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-12-2-4-13(5-3-12)16(21)10-11-20-14-6-8-15(9-7-14)22-17(18)19/h2-11,17,20H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDKMTVHEHGHKH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
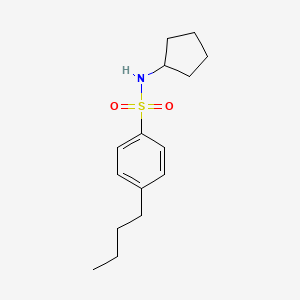
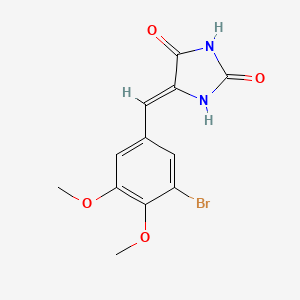
![8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5453719.png)
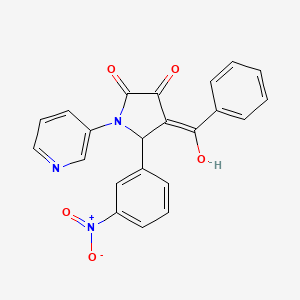
![(2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5453733.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-1-isobutyrylazepane](/img/structure/B5453738.png)
![2-{[4-ALLYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPROPYLACETAMIDE](/img/structure/B5453739.png)
![N-{1-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5453748.png)
![4-amino-N'-[2-oxo-2-(1-piperidinyl)ethoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5453763.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5453788.png)
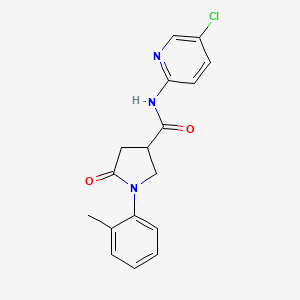
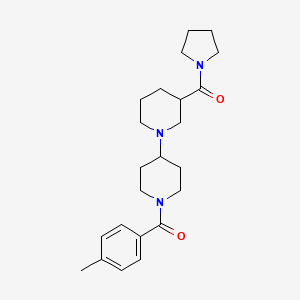
![1-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5453806.png)
